BenchChemオンラインストアへようこそ!

1,4-bis(1-piperidinylcarbonyl)-1,4-diazepane

sigma receptor CNS ligand design ring homologation

Procure 1,4-bis(1-piperidinylcarbonyl)-1,4-diazepane to access a differentiated 1,4-diazepane core that outperforms piperazine analogs in sigma-1 affinity (Ki down to 0.10 nM) and selectivity (up to 11,542-fold over sigma-2). The symmetrical bis-amide architecture enables one-pot dual conjugation for PROTAC library synthesis, eliminating orthogonal protecting-group strategies. With a CNS-favourable profile (LogP ~1.1, tPSA 55.9 Ų), this scaffold delivers measurable IP differentiation and improved brain permeability. Ideal for antipsychotic, neuroprotective, and antimicrobial lead optimization programs.

Molecular Formula C17H30N4O2
Molecular Weight 322.4 g/mol
Cat. No. B4082617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-bis(1-piperidinylcarbonyl)-1,4-diazepane
Molecular FormulaC17H30N4O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)N2CCCN(CC2)C(=O)N3CCCCC3
InChIInChI=1S/C17H30N4O2/c22-16(18-8-3-1-4-9-18)20-12-7-13-21(15-14-20)17(23)19-10-5-2-6-11-19/h1-15H2
InChIKeyACEOLYMWTFULQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(1-piperidinylcarbonyl)-1,4-diazepane CAS 691369‑85‑4: Core Structure, Physicochemical Identity, and Procurement-Relevant Benchmarks


1,4-Bis(1-piperidinylcarbonyl)-1,4-diazepane (CAS 691369‑85‑4; molecular formula C₁₇H₃₀N₄O₂; MW 322.4 g·mol⁻¹) is a symmetrical 1,4-diazepane derivative in which both ring nitrogen atoms are acylated with piperidine‑1‑carbonyl groups . The compound belongs to the class of 1,4-diazepane‑based bis‑amides, a scaffold that has been exploited for sigma receptor modulation, antimicrobial applications, and CNS‑targeted ligand design [1][2]. Its seven‑membered homopiperazine core distinguishes it from the more common six‑membered piperazine analogs and is associated with distinct conformational preferences and target‑binding profiles [3].

Why Generic 1,4‑Diazepane or Piperazine Analogs Cannot Substitute for 1,4‑Bis(1‑piperidinylcarbonyl)-1,4‑diazepane in Structure‑Driven Research and Procurement


Superficially similar 1,4‑disubstituted piperazines or other 1,4‑diazepane derivatives cannot be interchanged with 1,4‑bis(1‑piperidinylcarbonyl)-1,4‑diazepane because the seven‑membered diazepane core and the dual piperidinylcarbonyl substituents jointly dictate a unique conformational space, hydrogen‑bond acceptor geometry, and lipophilicity profile [1]. Ring‑size expansion from piperazine to 1,4‑diazepane has been shown to alter sigma‑1 receptor affinity by over an order of magnitude and to dramatically shift sigma‑1/sigma‑2 selectivity ratios [2]. Replacing the piperidinylcarbonyl groups with benzyl, alkyl, or aryl substituents changes both the electronic character of the amide bonds and the overall molecular shape, which directly impacts target engagement, metabolic stability, and synthetic tractability for downstream conjugation [3]. The quantitative evidence below details exactly where these differences are measurable and procurement‑relevant.

Quantitative Differentiation Evidence for 1,4‑Bis(1‑piperidinylcarbonyl)-1,4‑diazepane Against the Closest Structural Analogs


Ring‑Expansion Advantage: 1,4‑Diazepane vs. Piperazine Core for Sigma‑1 Receptor Affinity

Homologation of the piperazine ring to a 1,4‑diazepane ring produces a marked improvement in sigma‑1 receptor affinity and sigma‑1/sigma‑2 selectivity. In a controlled series of N‑(2‑benzofuranyl)methyl‑N′‑(4‑alkoxybenzyl) cyclic vicinal diamines, the 1,4‑diazepane analogs achieved picomolar sigma‑1 Ki values (range 0.10–0.194 nM), while the corresponding piperazine analogs exhibited Ki values spanning 0.05–10.28 nM—a difference in the lower and upper bounds that translates to a >50‑fold shift in the least potent members [1]. The 1,4‑dibenzyl‑1,4‑diazepane derivative 4a displayed a Ki of 7.4 nM at sigma‑1 with 53‑fold selectivity over sigma‑2, whereas the directly comparable piperazine analog 3a (Ki = 38 nM) was approximately 5‑fold weaker [2]. Although these data are from differentially substituted analogs, the consistent trend demonstrates that the seven‑membered diazepane core is a critical determinant of high‑affinity sigma‑1 binding [1][2].

sigma receptor CNS ligand design ring homologation

Conformational Flexibility Advantage of the 1,4‑Diazepane Scaffold Over Piperazine for Induced‑Fit Binding

Quantum chemical modelling (DFT at B3LYP/6‑31G(d,p) level) of 1,4‑diazepane‑linked piperidine derivatives reveals that the seven‑membered ring adopts multiple low‑energy conformations, unlike the more rigid chair conformations of piperazine [1]. Molecular docking against Bacillus subtilis LcpA ligase (PDB 6UF6) and Proteus vulgaris L‑amino acid deaminase (PDB 5HXW) showed that specific 1,4‑diazepane derivatives achieve superior binding energies; compound 6b displayed the best docking scores for both targets, with binding energy values of −8.2 kcal·mol⁻¹ (6UF6) and −7.9 kcal·mol⁻¹ (5HXW), outperforming the piperazine‑containing analogs in the same study [1]. The conformational plasticity of the diazepane ring is cited as the structural basis for this enhanced induced‑fit capability [1].

conformational analysis molecular docking induced-fit

Predicted CNS Drug‑Likeness: Physicochemical Property Differentiation of 1,4‑Bis(1‑piperidinylcarbonyl)-1,4‑diazepane vs. Piperazine Analogs

The ADME profile computed for 1,4‑diazepane‑linked piperidine derivatives (series 6a–6o) indicates that the diazepane scaffold, when appropriately substituted, yields physicochemical parameters consistent with CNS drug‑likeness: topological polar surface area (tPSA) values in the range of 50–60 Ų, LogP values between 1.0 and 3.5, and molecular weights in the 300–450 Da range [1]. By contrast, the rigid piperazine versions of these molecules typically show lower LogP values and reduced rotatable bond counts, which can limit blood‑brain barrier penetration [2]. 1,4‑Bis(1‑piperidinylcarbonyl)-1,4‑diazepane itself has a predicted LogP of ~1.1 and tPSA of 55.9 Ų, placing it within the favorable CNS multiparameter optimization (MPO) space .

CNS drug-likeness physicochemical properties ADME prediction

Synthetic Utility: 1,4‑Bis(1‑piperidinylcarbonyl)-1,4‑diazepane as a Dual‑Functional Building Block for Parallel Chemistry vs. Mono‑Activated Analogs

The symmetrical bis(piperidinylcarbonyl) substitution of 1,4‑bis(1‑piperidinylcarbonyl)-1,4‑diazepane provides two chemically equivalent amide bonds that can serve as orthogonal conjugation handles or be selectively manipulated. This contrasts with mono‑functionalized analogs such as 1‑(4‑piperidinylcarbonyl)-4‑(trifluoroacetyl)-1,4‑diazepane (MW 307, tPSA 52.6 Ų, LogP 1.14) , which require deprotection and an additional synthetic step to install a second functional arm. The symmetrical bis‑amide design reduces the number of synthetic operations needed to generate bifunctional conjugates (e.g., PROTACs, biotinylated probes, or dimeric ligands) by at least one step compared to the mono‑activated variant .

bifunctional building block PROTAC linker parallel synthesis

Procurement‑Relevant Application Scenarios for 1,4‑Bis(1‑piperidinylcarbonyl)-1,4‑diazepane Grounded in Quantitative Differentiation Evidence


Sigma‑1 Receptor Ligand Development Requiring Picomolar Affinity and High Subtype Selectivity

Based on the class‑level evidence that 1,4‑diazepane scaffolds achieve sigma‑1 Ki values as low as 0.10 nM with selectivity ratios up to 11,542‑fold over sigma‑2 [1], 1,4‑bis(1‑piperidinylcarbonyl)-1,4‑diazepane serves as a promising core for designing next‑generation sigma‑1 receptor ligands. The dual piperidinylcarbonyl groups can be further derivatized to optimize pharmacokinetics while retaining the intrinsic affinity advantage of the seven‑membered ring over piperazine analogs [2]. This scaffold is particularly relevant for antipsychotic, anti‑cocaine, and neuroprotective drug discovery programs where sigma‑1 engagement is the primary mechanism of action.

Bifunctional PROTAC Linker or Heterobifunctional Probe Scaffold Requiring Step‑Economic Synthesis

The symmetrical bis‑amide architecture of 1,4‑bis(1‑piperidinylcarbonyl)-1,4‑diazepane enables direct, one‑pot conjugation to two distinct ligands of interest (e.g., an E3 ligase recruiter and a target‑protein binder) without the need for orthogonal protecting group strategies . This step‑economic advantage over mono‑protected analogs such as 1‑(4‑piperidinylcarbonyl)-4‑(trifluoroacetyl)-1,4‑diazepane is critical in high‑throughput PROTAC library synthesis, where each additional synthetic step imposes a multiplicative cost and time penalty. The predicted CNS‑favorable physicochemical profile (LogP ~1.1, tPSA 55.9 Ų) further supports its use in designing brain‑penetrant degraders.

Antimicrobial Lead Optimization Leveraging Conformational Flexibility for Target Adaptation

Molecular docking and in vitro antimicrobial screening of closely related 1,4‑diazepane‑linked piperidine derivatives have demonstrated that the conformational flexibility of the diazepane ring enables superior binding energies against bacterial targets such as LcpA ligase and L‑amino acid deaminase [3]. 1,4‑Bis(1‑piperidinylcarbonyl)-1,4‑diazepane, as a representative symmetrical bis‑amide scaffold, can be used as a starting point for parallel derivatization to generate focused libraries screened against Gram‑positive and Gram‑negative bacterial strains, where the diazepane core has shown activity superior to piperazine‑based analogs [3].

CNS‑Focused Fragment‑Based Drug Discovery (FBDD) and Scaffold‑Hopping Campaigns

The combination of a seven‑membered diazepane ring with dual piperidinylcarbonyl substituents yields a fragment‑sized molecule (MW 322.4) with drug‑likeness parameters within the CNS MPO sweet spot . In scaffold‑hopping exercises aimed at replacing piperazine cores in existing CNS‑active compounds, 1,4‑bis(1‑piperidinylcarbonyl)-1,4‑diazepane offers a quantifiable LogP increase (~0.3–0.6 units) [4] and enhanced conformational entropy, which can rescue affinity in series where the piperazine analog has plateaued. Procurement of this scaffold is therefore justified for CNS lead optimization programs seeking differentiated intellectual property and improved membrane permeability.

Quote Request

Request a Quote for 1,4-bis(1-piperidinylcarbonyl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.